

review of literature on 5,6-Dimethoxyisobenzofuran-1(3H)-one

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Compound of Interest

Compound Name: 5,6-Dimethoxyisobenzofuran-1(3H)-one

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An In-Depth Technical Guide to **5,6-Dimethoxyisobenzofuran-1(3H)-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5,6-Dimethoxyisobenzofuran-1(3H)-one**, a naturally occurring polycyclic aromatic compound from the isobenzofuranone (also known as phthalide) family.^{[1][2]} First identified in fungal species, this molecule has attracted significant scientific interest due to its versatile chemical structure and promising biological activities, including potential anticancer and enzyme-inhibiting properties.^{[1][2]} This document consolidates critical data on its chemical and physical properties, provides a detailed, field-proven protocol for its laboratory synthesis and characterization, and explores its known biological functions and potential therapeutic applications. The guide is designed to support researchers, scientists, and drug development professionals in their work with this valuable compound.

Introduction: The Isobenzofuranone Scaffold

The isobenzofuranone framework, characterized by a γ -lactone moiety fused to a benzene ring, is a privileged scaffold in medicinal chemistry.^{[3][4]} Compounds bearing this core structure are found in numerous natural products and exhibit a wide array of biological activities, including antioxidant, antiplatelet, antifungal, and cytotoxic effects.^{[3][4][5]}

5,6-Dimethoxyisobenzofuran-1(3H)-one, the subject of this guide, is a specific derivative that has been isolated from the edible king oyster mushroom, *Pleurotus eryngii*.^[1] Its unique substitution pattern and its role as a key precursor in the synthesis of more complex natural products, such as aristolactam and aporphine alkaloids, underscore its importance in both natural product chemistry and drug discovery.^[1]

Molecular Structure and Physicochemical Properties

The molecular architecture of **5,6-Dimethoxyisobenzofuran-1(3H)-one** consists of a bicyclic system featuring a furanone ring fused to a benzene ring, with two methoxy groups (-OCH₃) substituted at the C-5 and C-6 positions.^[1] This structure imparts specific chemical reactivity and is fundamental to its biological interactions.

Caption: Chemical structure of **5,6-Dimethoxyisobenzofuran-1(3H)-one**.

The key chemical and physical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	531-88-4	^[2] ^[6] ^[7]
Molecular Formula	C ₁₀ H ₁₀ O ₄	^[2] ^[6] ^[7]
Molecular Weight	194.18 g/mol	^[2] ^[6] ^[7]
IUPAC Name	5,6-dimethoxy-2-benzofuran-1(3H)-one	^[6] ^[7]
Synonyms	5,6-Dimethoxyphthalide, Macconine, m-Meconin	^[2]
Appearance	Colorless crystals / Solid, Pale Yellow	^[2] ^[6]
Melting Point	142-144 °C / 155-157°C	^[2] ^[6]

Synthesis and Spectroscopic Characterization

While this compound can be isolated from natural sources, laboratory synthesis provides a reliable and scalable supply for research purposes.[6] The most common and efficient method is the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[6]

Synthesis Workflow

The synthesis process involves a straightforward intramolecular esterification (lactonization) reaction. The workflow ensures high purity and a respectable yield, making it a self-validating and reproducible protocol.



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Caption: Laboratory synthesis workflow for **5,6-Dimethoxyisobenzofuran-1(3H)-one**.

Detailed Experimental Protocol

This protocol is based on a widely documented and reliable laboratory-scale synthesis.[6]

Materials:

- 4,5-Dimethoxyphthalic anhydride
- Acetic anhydride
- Concentrated Sulfuric acid (H₂SO₄)
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Vacuum filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride. The acetic anhydride acts as both the solvent and a dehydrating agent.
- **Catalyst Addition:** Carefully add a catalytic amount (1-2 mol%) of concentrated sulfuric acid to the mixture. H_2SO_4 catalyzes the intramolecular cyclization required to form the lactone ring.
- **Reaction:** Heat the mixture to 80-100 °C using a heating mantle and stir vigorously. Maintain this temperature for 4-6 hours.^[6] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of cold water to precipitate the crude product.
- **Isolation:** Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acid and acetic anhydride.^[6]
- **Purification:** The final product is purified by recrystallization from ethanol to yield pure, colorless crystals of **5,6-Dimethoxyisobenzofuran-1(3H)-one**.^[6]

Parameter	Value	Source
Starting Material	4,5-Dimethoxyphthalic anhydride	^[6]
Catalyst	Concentrated H_2SO_4 (1-2 mol%)	^[6]
Reaction Temperature	80-100 °C	^[6]
Reaction Time	4-6 hours	^[6]
Purification Method	Recrystallization from ethanol	^[6]
Expected Yield	68-72%	^[6]

Spectroscopic Characterization Data

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data serves as a reference for validation.[\[6\]](#)

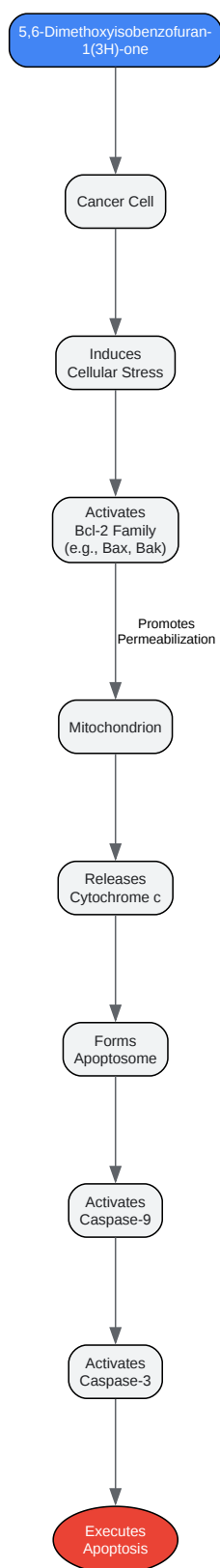
Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm) 7.23 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 5.29 (s, 2H, -CH ₂ -), 3.95 (s, 3H, -OCH ₃), 3.92 (s, 3H, -OCH ₃).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm) 171.1 (C=O, lactone), 152.0, 148.5, 129.8, 122.1, 108.9, 106.5, 69.8 (-CH ₂ -), 56.4 (-OCH ₃), 56.3 (-OCH ₃).
FTIR (KBr, cm ⁻¹)	~1736 (strong C=O lactone stretch).
Mass Spec (ESI-QTOF)	m/z 217.0469 [M+Na] ⁺ .

Biological Activities and Potential Applications

The isobenzofuranone class of compounds is known for a wide range of biological effects.[\[5\]](#) While research into the specific activities of **5,6-Dimethoxyisobenzofuran-1(3H)-one** is ongoing, initial studies and its structural similarity to other bioactive phthalides suggest significant potential in drug development.[\[1\]\[2\]](#)

Anticancer and Cytotoxic Potential

Several isobenzofuranone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[\[3\]\[4\]](#) Studies have highlighted the cytotoxic capabilities of this compound family, suggesting that **5,6-Dimethoxyisobenzofuran-1(3H)-one** may act as an anticancer agent.[\[1\]\[2\]](#) The proposed mechanism for some related compounds involves the induction of apoptosis.



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Caption: A potential apoptotic pathway induced by isobenzofuranone compounds.

Enzyme Inhibition

The isobenzofuranone scaffold has been identified as a potent inhibitor of various enzymes. For example, certain derivatives have shown significant inhibitory activity against tyrosinase, an enzyme involved in melanin biosynthesis, suggesting applications in dermatology and cosmetics.[8] The specific enzyme-inhibiting capabilities of **5,6-Dimethoxyisobenzofuran-1(3H)-one** are an active area of investigation.[2]

Precursor for Bioactive Molecules

Beyond its intrinsic activity, **5,6-Dimethoxyisobenzofuran-1(3H)-one** is a highly valuable building block in organic synthesis.[1] Its structure is a key precursor for constructing more complex, pharmacologically active compounds like aristolactam and aporphine alkaloids, which are known for their diverse biological activities.[1]

Future Perspectives

5,6-Dimethoxyisobenzofuran-1(3H)-one represents a promising starting point for further research and development. Future work should focus on:

- **Comprehensive Biological Screening:** Evaluating its activity against a wider range of cancer cell lines, bacterial and fungal strains, and key metabolic enzymes.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and signaling pathways through which it exerts its biological effects.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and testing analogues to optimize potency and selectivity, thereby improving its therapeutic index.
- **Pharmacokinetic Profiling:** Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its viability as a drug candidate.

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